

Application Notes & Protocols: Ethyl Methyl Disulfide in Flavor Chemistry

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Compound of Interest

Compound Name: Ethyl methyl disulfide

Cat. No.: B1330212

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and flavor development professionals on the application of **ethyl methyl disulfide** (CAS: 20333-39-5) in flavor chemistry. It moves beyond a simple recitation of facts to offer in-depth protocols, the scientific rationale behind methodological choices, and practical application insights. This guide covers the compound's chemical identity, sensory profile, natural occurrence, analytical quantification, and strategic use in flavor creation, with a focus on ensuring scientific integrity and validated methodologies.

Introduction: The Role of Disulfides in Savory Flavors

Volatile sulfur compounds (VSCs) are pivotal in defining the characteristic aromas of many foods, particularly those in the Allium (onion, garlic) and Brassica (cabbage, broccoli) families. [1] Among these, the dialkyldisulfides, such as **ethyl methyl disulfide** ($C_3H_8S_2$), are of significant interest to flavor chemists. [2] While often associated with potent, sometimes pungent aromas, when used at precise, sub-threshold to near-threshold concentrations, these compounds impart desirable savory, cooked, and complex notes that are difficult to replicate. [3]

Ethyl methyl disulfide, with its characteristic sulfurous and truffle-like aroma, serves as a powerful tool in building and enhancing specific flavor profiles, notably in savory applications like soups, processed meats, and seafood flavors.[1][3] Its importance lies in its ability to bridge the gap between raw vegetable notes and cooked, savory characters, providing a depth and authenticity that is highly valued in food product development. This guide details the principles and procedures for its effective and safe utilization.

Compound Identification and Physicochemical Properties

A thorough understanding of a flavor compound's physical and chemical properties is fundamental to its effective application, influencing everything from its release from the food matrix to its stability during processing.

Chemical Identity

- IUPAC Name: (methyldisulfanyl)ethane[1][4]
- Synonyms: 2,3-Dithiapentane, Methyl ethyl disulfide[1][4][5]
- CAS Registry Number: 20333-39-5[1][4]
- Molecular Formula: $C_3H_8S_2$ [1][6]
- Molecular Weight: 108.23 g/mol [6]

Physicochemical Data Summary

The behavior of **ethyl methyl disulfide** in flavor systems is dictated by its volatility, solubility, and thermal stability. These properties, summarized in Table 1, are critical for its handling, incorporation into food products, and analysis. Its high volatility, indicated by its boiling point and vapor pressure, means it contributes significantly to the aroma profile. Its limited water solubility but good solubility in organic solvents and oils is a key consideration for its application in different food matrices.[5][7]

Property	Value	Source(s)
Physical State	Clear, colorless to pale yellow liquid	[5][6]
Boiling Point	137 °C at 760 mm Hg	[6][7]
Melting Point	-105.91 °C	[1][8]
Density	~1.020 g/cm ³	[1]
Flash Point	32.22 °C (90.00 °F)	[3]
Solubility	Insoluble in water; Soluble in ethanol and non-polar solvents	[7]
LogP	2.30	[1]
Odor Description	Sulfurous, truffle-like, onion, garlic, cabbage	[1][2][7]

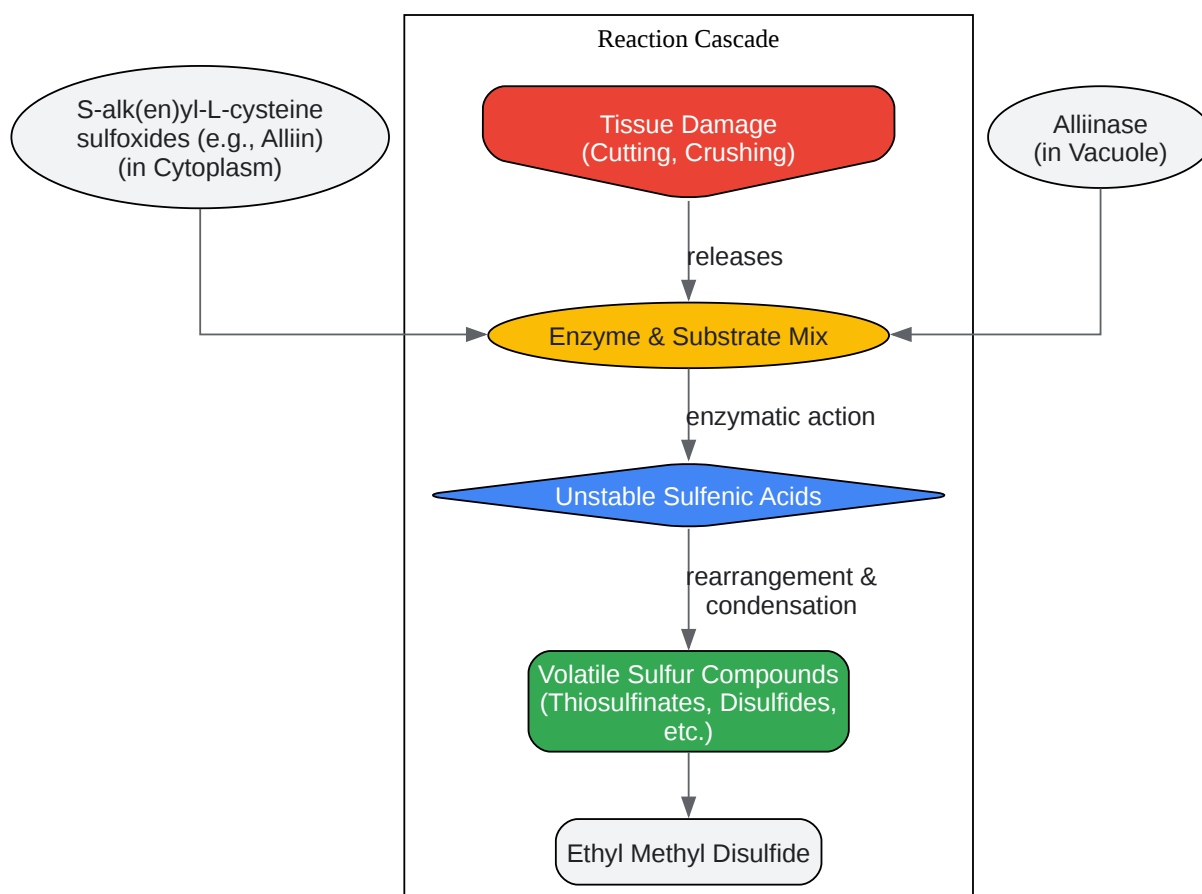
Table 1: Key Physicochemical Properties of **Ethyl Methyl Disulfide**.

Natural Occurrence and Biosynthesis

Ethyl methyl disulfide is not merely a synthetic flavor additive; it is a natural constituent of many foods, contributing to their signature aromas.

- **Prominent Sources:** It is found in high concentrations in kohlrabi and is a known volatile component of the Allium genus (onions, garlic) and the Brassica family (cabbage).[1][2][9] It has also been identified in other foods such as durian and potato.[6]
- **Formation Pathway:** In these plants, disulfide compounds are typically formed from the enzymatic breakdown of sulfur-containing precursors, such as S-alk(en)yl-L-cysteine sulfoxides. When the plant tissue is damaged (e.g., by cutting or chewing), the enzyme alliinase is released and acts on these precursors to form unstable sulfenic acids. These intermediates then rapidly rearrange and react to form a variety of volatile sulfur compounds, including thiosulfinates, which can further decompose into disulfides like **ethyl methyl disulfide**. [1]

Below is a conceptual diagram illustrating the general pathway for the formation of volatile sulfur compounds in Allium species.



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Caption: Simplified pathway of disulfide formation in plants.

Analytical Protocols for Quantification

Accurate quantification of **ethyl methyl disulfide** in a food matrix is essential for quality control, product development, and understanding flavor stability. The primary challenge is its volatility and potential for interaction with the matrix. The recommended method is Gas Chromatography (GC) coupled with a selective detector.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol provides a robust method for extracting and quantifying **ethyl methyl disulfide** from a food matrix. HS-SPME is chosen for its solvent-free nature, sensitivity, and minimal sample preparation.

Rationale for Method Selection:

- **HS-SPME:** This technique concentrates volatile analytes from the headspace above the sample onto a coated fiber. It is ideal for volatile compounds like **ethyl methyl disulfide**, as it avoids the introduction of solvents that could interfere with analysis and minimizes thermal degradation of the sample.
- **GC-MS:** Gas chromatography provides excellent separation of volatile compounds. Mass Spectrometry (MS) offers definitive identification based on the mass spectrum of the compound and sensitive quantification, especially in Selected Ion Monitoring (SIM) mode.^[6]

Step-by-Step Protocol:

- **Sample Preparation:**
 - Weigh 5.0 g of the homogenized food sample (e.g., onion puree, savory sauce) into a 20 mL headspace vial.
 - Add 5.0 mL of saturated sodium chloride (NaCl) solution. Causality: The salt increases the ionic strength of the aqueous phase, which "salts out" the volatile nonpolar compounds, increasing their concentration in the headspace and improving extraction efficiency.
 - Add an appropriate amount of an internal standard (e.g., 50 µL of 1 ppm 2-methyl-3-furanthiol in methanol) for accurate quantification.

- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
- SPME Extraction:
 - Place the vial in a heating block or autosampler agitator set to 60 °C.
 - Allow the sample to equilibrate for 15 minutes with agitation (250 rpm).
 - Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60 °C. Causality: This fiber type is a combination coating effective for a broad range of volatiles, including sulfur compounds.
- GC-MS Analysis:
 - Immediately desorb the SPME fiber in the GC inlet for 5 minutes at 250 °C in splitless mode.
 - GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
 - Oven Program: 40 °C (hold 3 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 15 °C/min (hold 5 min).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - MS Conditions (Example):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mode: Scan (m/z 35-350) for identification and SIM for quantification.
 - SIM Ions for **Ethyl Methyl Disulfide**: m/z 108 (molecular ion), 79, 61.
- Quantification:

- Create a calibration curve using standards of **ethyl methyl disulfide** prepared in a model matrix similar to the sample.
- Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Caption: Workflow for HS-SPME GC-MS analysis of **ethyl methyl disulfide**.

Sensory Evaluation and Application Protocols

The ultimate measure of a flavor ingredient's success is its sensory impact. Proper sensory evaluation is critical to determine its detection threshold and flavor contribution.

Protocol: Sensory Threshold Determination

This protocol uses the ASTM E679 ascending forced-choice (3-AFC) method to determine the detection threshold of **ethyl methyl disulfide** in a specific medium (e.g., water, vegetable oil, or a simple food base).

Step-by-Step Protocol:

- Stock Solution Preparation:
 - Prepare a 1000 ppm stock solution of **ethyl methyl disulfide** in a suitable solvent like ethanol or propylene glycol. Causality: Propylene glycol is a common food-grade solvent that helps solubilize the disulfide for dilution in aqueous or lipid systems.
 - From this stock, prepare a series of dilutions in the test medium (e.g., deodorized water) spanning a wide range of concentrations (e.g., from 10 ppm down to 0.01 ppb).
- Triangle Test (3-AFC) Setup:
 - For each concentration level, present panelists with a set of three samples, two of which are blanks (the medium only) and one of which contains the diluted disulfide.
 - The position of the "odd" sample should be randomized across presentations.
- Evaluation:

- Instruct panelists to taste or sniff the samples from left to right and identify the sample that is different from the other two.
- Panelists must make a choice, even if they are guessing.
- Data Analysis:
 - Calculate the proportion of correct identifications at each concentration level.
 - The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above the chance level (which is 33.3% for a 3-AFC test).

Application Protocol: Enhancing a Savory Meat-Free Broth

This protocol demonstrates how to use **ethyl methyl disulfide** to add a cooked, savory, and slightly alliaceous depth to a plant-based broth.

Objective: To transform a basic vegetable broth into a richer, more "meaty" tasting broth.

Materials:

- Base vegetable broth (low in sulfur notes).
- 100 ppm solution of **ethyl methyl disulfide** in propylene glycol.
- Other savory flavor components (e.g., mushroom extract, yeast extract, soy sauce).

Step-by-Step Protocol:

- Establish a Control: Heat 500 mL of the base vegetable broth to 60 °C. This is your control sample.
- Benchtop Dosing:
 - Prepare several 100 mL aliquots of the warm base broth.

- Using a micropipette, dose the aliquots with the 100 ppm **ethyl methyl disulfide** solution to achieve different final concentrations. Start low, for example:
 - Sample A: 1 ppb (add 10 μ L)
 - Sample B: 5 ppb (add 50 μ L)
 - Sample C: 10 ppb (add 100 μ L)
- Causality: Starting with very low concentrations is crucial for sulfur compounds. Overdosing can quickly lead to undesirable notes like rotten cabbage or gas.^[5] The goal is to find a level that enhances savoriness without being explicitly identified as a sulfur note.
- Sensory Evaluation:
 - Allow the samples to sit for 5 minutes for the flavor to equilibrate.
 - Conduct an informal sensory panel. Compare samples A, B, and C against the control.
 - Use descriptive language: Does it taste richer? More savory? Does it have a "cooked" character? At what point does an "onion" or "cabbage" note become too apparent?
- Synergistic Blending:
 - Once an optimal level of **ethyl methyl disulfide** is determined (e.g., 5 ppb), begin blending it with other savory building blocks.
 - Add a small amount of mushroom extract (for umami) and yeast extract (for a roasted base note) to the broth containing the disulfide.
 - Evaluate the blend. Causality: **Ethyl methyl disulfide** works synergistically with umami and kokumi ingredients. It provides the sharp "top notes" of a cooked savory flavor, while yeast and mushroom extracts provide the foundational base notes.
- Scale-Up and Validation:

- Once the desired flavor profile is achieved on the benchtop, calculate the dosage for a larger pilot batch.
- Validate the flavor profile in the final application, considering any effects of further processing (e.g., pasteurization), which might alter the final concentration of the volatile disulfide.

Safety and Regulatory Information

Proper handling and adherence to regulatory guidelines are paramount when working with concentrated flavor materials.

- Handling Precautions: **Ethyl methyl disulfide** is a flammable liquid.[6][10] It should be handled in a well-ventilated area or fume hood, away from ignition sources.[10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
- Regulatory Status: **Ethyl methyl disulfide** is recognized as a flavoring agent by major regulatory bodies.
 - FEMA Number: 4040[3][6]
 - FDA: Listed in the "Substances Added to Food" inventory.[1][6]
 - JECFA: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives, which found no safety concern at current levels of intake when used as a flavoring agent.[6]

Conclusion

Ethyl methyl disulfide is a potent and versatile flavor compound that, when used with precision and a clear understanding of its properties, can significantly enhance the quality of savory food products. Its ability to impart cooked, truffle-like, and alliaceous notes makes it an invaluable tool for creating authentic and complex flavor profiles. By employing validated analytical methods for its quantification and systematic sensory protocols for its application, flavor chemists can harness its power to develop innovative and appealing food products for researchers, scientists, and drug development professionals.

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